![molecular formula C19H21N3O2S B5656112 (1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)
(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanone derivatives involves innovative strategies to achieve potent and selective compounds with excellent pharmaceutical properties. For instance, a novel alpha 7 nAChR agonist, showcasing structural diversity and preclinical efficacy in cognitive models, demonstrates the compound's synthesis intricacy and potential therapeutic application (O’Donnell et al., 2010).
Molecular Structure Analysis
Structural analysis often employs techniques such as X-ray crystallography to elucidate conformational dynamics and molecular interactions. For compounds within the same class, the forced twin-chair conformation and single- and double-layered supramolecular sheets built from C-H...O and C-H...π(arene) hydrogen bonds highlight the complex molecular architecture that influences biological activity and pharmacokinetics (Sakthivel & Jeyaraman, 2010).
Chemical Reactions and Properties
Reactivity studies, such as Friedel-Crafts acylation catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) demonstrating regioselective C-acylation of pyrroles and indoles, provide insight into the compound's chemical behavior and potential for further functionalization (Taylor et al., 2010).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. While specific data on the compound of interest is scarce, related research on diazabicyclo nonanone derivatives reveals significant insights into their pharmaceutical properties, such as oral bioavailability and brain penetration, which are essential for therapeutic application (O’Donnell et al., 2010).
Chemical Properties Analysis
The compound's chemical properties, including reactivity with nucleophiles and electrophiles, stability under physiological conditions, and interaction with biological targets, are fundamental for its pharmacological profile. Studies on similar compounds, such as the synthesis of tricyclic heteroaromatics and their rearrangement reactions catalyzed by scandium(III) triflate, offer valuable parallels (Huang et al., 2014).
properties
IUPAC Name |
(1S,5R)-6-(pyridin-2-ylmethyl)-3-(2-thiophen-2-ylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(10-17-5-3-9-25-17)21-11-14-6-7-16(13-21)22(19(14)24)12-15-4-1-2-8-20-15/h1-5,8-9,14,16H,6-7,10-13H2/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXLZBAWKFGKF-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.